Mirogabalin besylate

Catalog No.
S535508
CAS No.
1138245-21-2
M.F
C18H25NO5S
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirogabalin besylate

CAS Number

1138245-21-2

Product Name

Mirogabalin besylate

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1

InChI Key

OKJXJRVWXYRSAN-TXULWXBWSA-N

SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO and in water

Synonyms

DS-5565; DS 5565; DS5565; A-2000700; Mirogabalin; Mirogabalin besylate.

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Description

The exact mass of the compound Mirogabalin besylate is 367.1453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mirogabalin besylate is a novel compound primarily developed for the treatment of neuropathic pain, particularly associated with diabetic peripheral neuropathy and postherpetic neuralgia. It acts as a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels, which are crucial in the modulation of neurotransmitter release and pain signaling pathways. The chemical structure of mirogabalin besylate is represented by the formula C12H19NO2C_{12}H_{19}NO_2 and its IUPAC name is 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid .

Typical of organic compounds, particularly those involving functional groups such as carboxylic acids and amines. It is synthesized through a series of reactions that involve the formation of the bicyclic structure and subsequent modifications to introduce the amino group and acetic acid moiety. The compound's solubility in water is approximately 1.53 mg/mL, which influences its formulation in pharmaceutical applications .

Mirogabalin exhibits potent analgesic effects through its selective binding to the alpha-2-delta subunits of voltage-gated calcium channels. In vitro studies have demonstrated that it has a higher binding affinity for these subunits compared to pregabalin, another well-known gabapentinoid . The dissociation constants for mirogabalin are reported as 13.5 nmol/L for the alpha-2-delta-1 subunit and 22.7 nmol/L for the alpha-2-delta-2 subunit, indicating its strong interaction with these targets . Furthermore, mirogabalin has shown efficacy in reducing pain behaviors in various animal models, suggesting its potential utility in clinical settings.

The synthesis of mirogabalin besylate involves multiple steps starting from simpler organic precursors. Key methods include:

  • Formation of Bicyclic Structure: Utilizing cyclization reactions to create the bicyclic framework.
  • Introduction of Functional Groups: Adding amino and acetic acid groups through amination and carboxylation reactions.
  • Salt Formation: Converting mirogabalin into its besylate form to enhance solubility and stability for pharmaceutical use.

The synthesis has been optimized to ensure high yield and purity suitable for clinical applications .

Mirogabalin besylate is primarily indicated for:

  • Neuropathic Pain: Approved for treating conditions like diabetic peripheral neuropathy and postherpetic neuralgia.
  • Potential Use in Fibromyalgia: Preliminary studies suggest effectiveness in managing fibromyalgia-related pain .

Its unique mechanism of action differentiates it from other analgesics, providing an alternative for patients who may not respond well to traditional therapies.

Studies have evaluated the interaction profile of mirogabalin with various receptors and enzymes. It has shown minimal interaction with cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to other medications metabolized through these pathways . Adverse reactions reported include dizziness, somnolence, and weight changes, which are common among gabapentinoids but occur at manageable rates .

Mirogabalin besylate belongs to a class of compounds known as gabapentinoids, which also includes:

CompoundBinding Affinity (alpha-2-delta-1)Dissociation Half-LifePrimary Indications
MirogabalinHigher than pregabalin11.1 hoursNeuropathic pain
PregabalinLower than mirogabalin1.4 hoursNeuropathic pain, epilepsy
GabapentinLower than pregabalinVariableEpilepsy, neuropathic pain

Mirogabalin's unique binding characteristics and longer dissociation half-life from the alpha-2-delta-1 subunit contribute to its distinct therapeutic profile compared to other gabapentinoids. This results in potentially enhanced analgesic efficacy with fewer central nervous system side effects .

Key Synthetic Routes and Reaction Mechanisms

Original Daiichi-Sankyo Synthetic Route

The original synthetic methodology developed by Daiichi-Sankyo employs a strategic approach beginning with the construction of the racemic bicyclic ketone followed by optical resolution [1] [2]. The synthesis commences with readily available butyraldehyde as the starting material, which undergoes Claisen rearrangement and intramolecular [2+2] cycloaddition to construct the requisite bicyclo[3.2.0]heptane core structure [3] [6].

The key transformation involves Knoevenagel condensation of the optically active bicyclic ketone with diethyl malonate under titanium-mediated conditions [1] [2]. The reaction utilizes titanium tetrachloride and titanium tetraisopropoxide in a 3:1 ratio to generate titanium trichloride isopropoxide in situ, which adjusts the Lewis acidity and suppresses decomposition of the bicyclic ketone while furnishing the desired product in good yield [1].

Subsequently, a highly stereoselective 1,4-addition of sodium cyanide occurs from the convex face of the alkylidene malonate intermediate, yielding the 1,4-adduct with perfect stereoselectivity [1] [2]. The mechanism involves nucleophilic attack of the cyanide ion on the electron-deficient alkene, followed by decarboxylation and hydrolysis reactions conducted in a one-pot manner using aqueous potassium hydroxide in ethanol [1].

Alternative Kaneka Corporation Synthetic Route

A significant alternative synthetic approach has been developed by Kaneka Corporation, which introduces a novel strategy involving lithioacetonitrile as the nucleophile [1] [16] [20]. This methodology addresses several concerns associated with the original route, including the generation of toxic hydrogen cyanide gas and the use of pyrophoric sponge cobalt for nitrile reduction [1].

The key innovation involves the stereoselective 1,4-selective addition of lithioacetonitrile to alkylidene malonate, followed by one-carbon degradation via Hofmann rearrangement [1] [16]. The lithioacetonitrile is generated efficiently from inexpensive n-butyllithium and acetonitrile without undesired nucleophilic addition or dimerization side reactions [1].

Table 1: Optimization Results for 1,4-Addition of Lithioacetonitrile

EntryBase (equiv.)SolventTemperature (°C)Conversion (%)Desired Product Yield (%)
1Lithium diisopropylamide (1.5)Tetrahydrofuran-78 to 2599.895.3
2Lithium tetramethylpiperidide (1.5)Tetrahydrofuran-78 to 2599.795.9
3n-Butyllithium (1.5)Tetrahydrofuran-78 to 2598.697.2
4n-Butyllithium (1.5)Cyclopentyl methyl ether-78 to 2597.072.1
5n-Butyllithium (1.5)4-Methyltetrahydropyran-78 to 2597.989.5

The reaction proceeds with remarkable stereoselectivity, and optimization studies revealed that n-butyllithium provides the most cost-effective conditions while maintaining excellent yields [1]. The diastereoselectivity remains extremely high across all reaction conditions, with minimal formation of undesired stereoisomers [1].

Organocatalytic Kinetic Resolution Approach

An advanced synthetic strategy employs asymmetric organocatalytic kinetic resolution of a racemic bicyclic ketone as the key stereochemical control element [3] [6] [11]. This methodology represents one of the pioneering examples where an asymmetric organocatalytic reaction is utilized for pharmaceutical production at industrial scale [6].

The process begins with efficient construction of the racemic ketone via Claisen rearrangement and intramolecular [2+2] cycloaddition using readily available butyraldehyde [3] [6]. The racemic ketone is subsequently subjected to kinetic resolution through an aldol reaction with para-formylbenzoic acid in the presence of an asymmetric organocatalyst [3] [6].

The organocatalytic system is designed to enable easy purification and isolation of the desired enantiomer with high enantiomeric purity from the crude product through simple liquid-liquid separation and distillation [3] [6]. The subsequent transformation from the optically active ketone to mirogabalin besylate relies on titanium-mediated Knoevenagel condensation, highly diastereoselective cyanation to construct the quaternary asymmetric center, and cascade reactions involving semi-hydrolysis and decarboxylation [3] [6].

Optimization of Scalable Synthesis for Industrial Production

Process Development and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of mirogabalin besylate requires careful optimization of multiple parameters including reaction conditions, solvent selection, and purification protocols [1] [9] [34]. Critical factors for scalable synthesis include temperature control, reagent addition protocols, and work-up procedures that minimize the formation of impurities [1].

Table 2: Solvent Effect on 1,4-Addition Reaction Efficiency

SolventYield (%)SelectivityIndustrial Viability
Tetrahydrofuran97.2ExcellentHigh
Cyclopentyl methyl ether72.1GoodModerate
4-Methyltetrahydropyran89.5GoodModerate
Methyl tert-butyl ether24.2PoorLow
Toluene15.0PoorLow

Optimization studies demonstrate that tetrahydrofuran provides the optimal combination of reaction efficiency and industrial practicality [1]. The solvent selection significantly impacts both yield and selectivity, with ether-based solvents generally providing superior results compared to hydrocarbon solvents [1].

Temperature and Concentration Optimization

Temperature control represents a critical parameter for industrial-scale synthesis of mirogabalin besylate [1] [34]. Studies reveal that the 1,4-addition reaction proceeds smoothly even at -78°C, suggesting rapid reaction kinetics [1]. However, practical considerations for commercial production favor higher temperatures, with optimized conditions achieving 92.9% yield at -20°C when appropriate reagent stoichiometry is employed [1].

Concentration effects have been systematically investigated to determine optimal solvent volumes for industrial application [1]. Reducing solvent volume from 10 volumes to 5 volumes maintains comparable yields, while further reduction to 3 volumes results in slight yield decreases [1]. These findings enable optimization of reactor utilization and process efficiency for large-scale manufacturing [1].

One-Pot Transformation Strategies

The development of one-pot transformation protocols represents a significant advancement for industrial manufacturing efficiency [1] [20]. The optimized process combines decarboxylation, hydrolysis, and hydration reactions in a single operation, minimizing intermediate isolation steps and reducing overall process complexity [1].

Table 3: One-Pot Process Optimization Results

BaseConcentrationTemperatureDecarboxylation Efficiency (%)Hydrolysis Completion (%)
Potassium hydroxide (1.5 equiv.)45% aqueousReflux69.489.5
Potassium hydroxide (1.5 equiv.)Ethanol solutionReflux74.390.7
Potassium hydroxide (1.2 equiv.)Diluted ethanolReflux49.299.1

The optimization reveals that careful control of base concentration and reaction dilution minimizes the formation of undesired dicarboxylic acid byproducts while maximizing conversion efficiency [1]. The one-pot approach enables direct progression to the Hofmann rearrangement step without intermediate purification [1].

Purification Strategies and Impurity Profiling

Crystallization and Salt Formation

The final purification of mirogabalin besylate relies on controlled crystallization processes that ensure high purity and consistent crystal form [1] [28]. The salt formation involves treatment of the free amino acid with benzenesulfonic acid (besylic acid) in anisole solvent [1]. The crystallization conditions are carefully controlled to achieve optimal particle size distribution and polymorphic consistency [28].

Temperature control during crystallization is critical, with the process typically conducted at 60-70°C for dissolution followed by controlled cooling to 20-30°C [28]. Extended aging at reduced temperatures (0-5°C) ensures complete crystallization and optimal crystal quality [28]. The crystalline material exhibits characteristic X-ray powder diffraction peaks at 10.9, 17.1, 22.0, 24.0, 27.6, and 33.3 ± 0.2° 2-Theta [28].

Chromatographic Purification Methods

High-performance liquid chromatography serves as the primary analytical method for purity assessment and impurity profiling of mirogabalin besylate [13] [27]. Reversed-phase chromatography using appropriate stationary phases enables separation and quantification of related substances and degradation products [13].

The chromatographic conditions typically employ gradient elution with aqueous phosphoric acid and acetonitrile mobile phases [1]. Column temperature control at 40°C and ultraviolet detection at 210 nm provide optimal sensitivity for impurity detection [1]. Retention time windows for various synthetic intermediates and the final product have been established to enable comprehensive impurity profiling [1].

Impurity Formation and Control

The synthesis of mirogabalin besylate can generate various impurities through side reactions and degradation pathways [13] [18]. Process-related impurities arise primarily from incomplete reactions, over-reaction conditions, and degradation of synthetic intermediates [13].

Table 4: Major Impurity Categories and Formation Pathways

Impurity TypeFormation MechanismControl Strategy
Stereoisomeric impuritiesEpimerization during synthesisOptimized reaction conditions
Degradation productsHydrolysis and oxidationControlled storage and processing
Process-related impuritiesSide reactions and incomplete conversionReaction optimization
Residual solventsIncomplete solvent removalControlled drying procedures

Nitrosamine impurities represent a particular concern and can form through contamination by raw materials, reagents, recovered solvents, and catalysts [13]. The quenching process during synthesis also contributes to nitrosamine formation, necessitating careful control of process parameters [13]. These impurities require strict monitoring due to their potential carcinogenic properties [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

367.14534407 g/mol

Monoisotopic Mass

367.14534407 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01F4FRP8YL

Dates

Modify: 2023-07-15
1: Calandre EP, Rico-Villademoros F, Slim M. Alpha(2)delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use. Expert Rev Neurother. 2016 Nov;16(11):1263-1277. Epub 2016 Jul 7. Review. PubMed PMID: 27345098.
2: Yin OQ, Merante D, Truitt K, Miller R. Population pharmacokinetic modeling and simulation for assessing renal impairment effect on the pharmacokinetics of mirogabalin. J Clin Pharmacol. 2016 Feb;56(2):203-12. doi: 10.1002/jcph.584. Epub 2015 Sep 2. PubMed PMID: 26138993.
3: Vinik A, Rosenstock J, Sharma U, Feins K, Hsu C, Merante D; DS5565-A-U201 US Phase II Study Investigators. Efficacy and safety of mirogabalin (DS-5565) for the treatment of diabetic peripheral neuropathic pain: a randomized, double-blind, placebo- and active comparator-controlled, adaptive proof-of-concept phase 2 study. Diabetes Care. 2014 Dec;37(12):3253-61. doi: 10.2337/dc14-1044. Epub 2014 Sep 17. PubMed PMID: 25231896.
4: Hutmacher MM, Frame B, Miller R, Truitt K, Merante D. Exposure-response modeling of average daily pain score, and dizziness and somnolence, for mirogabalin (DS-5565) in patients with diabetic peripheral neuropathic pain. J Clin Pharmacol. 2016 Jan;56(1):67-77. doi: 10.1002/jcph.567. Epub 2015 Aug 20. PubMed PMID: 26073181.
5: Alcántara Montero A, Ibor Vidal PJ. [Mirogabalin: The next pregabalin?]. Semergen. 2016 Oct 20. pii: S1138-3593(16)30158-7. doi: 10.1016/j.semerg.2016.07.014. [Epub ahead of print] Spanish. PubMed PMID: 27773622.
6: Brown K, Ohwada S, Warren V, Zahir H, Dishy V. (405) A single ascending-dose study of mirogabalin in healthy subjects: safety, tolerability, pharmacokinetic, and pharmacodynamic results. J Pain. 2016 Apr;17(4S):S76. doi: 10.1016/j.jpain.2016.01.382. Epub 2016 Mar 24. PubMed PMID: 28162650.
7: Merante D, Rosenstock J, Sharma U, Feins K, Hsu C, Vinik A; DS-5565-A-U201?US Phase 2 Study Investigators. Efficacy of Mirogabalin (DS-5565) on Patient-Reported Pain and Sleep Interference in Patients with Diabetic Neuropathic Pain: Secondary Outcomes of a Phase II Proof-of-Concept Study. Pain Med. 2017 Mar 23. doi: 10.1093/pm/pnw342. [Epub ahead of print] PubMed PMID: 28371941.
8: Jansen M, Merante D, Currie A, Velinova M, Brown K, Zahir H. (403) Co-administration of mirogabalin and zolpidem in healthy subjects: results from a randomized, double-blind, drug-drug interaction study. J Pain. 2016 Apr;17(4S):S75. doi: 10.1016/j.jpain.2016.01.380. Epub 2016 Mar 24. PubMed PMID: 28162647.

Explore Compound Types